omega-agatoxin TK
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Overview
Description
Omega-agatoxin TK is a peptide toxin isolated from the venom of the funnel web spider, Agelenopsis aperta. This compound is a selective and potent inhibitor of P-type calcium channels in the nervous system . It is composed of 48 amino acids and has a molecular weight of approximately 5273 Da . This compound is known for its high specificity and efficacy in blocking P/Q-type calcium channels, making it a valuable tool in neurophysiological research .
Mechanism of Action
Target of Action
Omega-Agatoxin TK is a peptide toxin originally isolated from the venom of the funnel web spider, Agelenopsis aperta . The primary targets of this compound are the P/Q type voltage-gated calcium channels (CaV2.1) . These channels play a crucial role in the release of neurotransmitters from presynaptic neurons .
Mode of Action
This compound acts as a selective and reversible blocker of P/Q type CaV2.1 channels . It inhibits the high K+ depolarisation-induced rise in internal Ca2+ in cerebral isolated nerve endings . This blockade of calcium channels prevents the influx of calcium ions into the neuron, thereby inhibiting the release of neurotransmitters .
Biochemical Pathways
The blockade of P/Q type CaV2.1 channels by this compound affects the calcium signaling pathway . This pathway is crucial for various physiological processes, including neurotransmitter release, muscle contraction, and gene expression . By blocking these channels, this compound disrupts the normal functioning of these processes.
Pharmacokinetics
It is known that the compound is soluble in water , suggesting that it could be administered intravenously or orally. The stability of the compound at room temperature and at -20°C suggests that it has good shelf-life .
Result of Action
The blockade of P/Q type CaV2.1 channels by this compound leads to a decrease in the release of neurotransmitters from presynaptic neurons . This can result in altered neuronal communication and potentially affect various physiological processes that depend on these neurotransmitters.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is stable at room temperature and at -20°C . Additionally, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability .
Biochemical Analysis
Biochemical Properties
Omega-Agatoxin TK exerts its effects by blocking P-type calcium channels in the nervous system . It interacts with these channels, inhibiting their function and thereby affecting the biochemical reactions that rely on calcium signaling .
Cellular Effects
The blockade of P-type calcium channels by this compound has significant effects on various types of cells and cellular processes . It influences cell function by disrupting calcium signaling pathways, which can have downstream effects on gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to P-type calcium channels and inhibiting their function . This blockade can lead to changes in gene expression and cellular metabolism, as calcium signaling plays a crucial role in these processes .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the calcium signaling pathway, interacting with P-type calcium channels
Preparation Methods
Omega-agatoxin TK is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure high purity and yield . The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% . Industrial production methods also rely on SPPS, followed by rigorous purification and quality control processes to ensure consistency and biological activity .
Chemical Reactions Analysis
Omega-agatoxin TK primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. The peptide bonds are formed through nucleophilic substitution reactions between the amino group of one amino acid and the carboxyl group of another. Disulfide bonds are formed through oxidation reactions between the thiol groups of cysteine residues . Common reagents used in these reactions include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and oxidizing agents like iodine . The major products formed are the peptide chains with specific sequences and disulfide linkages that confer the toxin’s biological activity .
Scientific Research Applications
Omega-agatoxin TK has a wide range of applications in scientific research:
Neurophysiology: It is used to study the role of P/Q-type calcium channels in neurotransmitter release and synaptic transmission.
Toxicology: It helps in understanding the mechanisms of action of spider venoms and their effects on the nervous system.
Drug Development: It is used in the development of new drugs targeting calcium channels for the treatment of neurological disorders.
Comparison with Similar Compounds
Omega-agatoxin TK is part of a larger family of agatoxins, which are peptide toxins isolated from the venom of various spiders . Similar compounds include:
Omega-agatoxin IVA: Another potent inhibitor of P/Q-type calcium channels, but with a different amino acid sequence and molecular weight.
Omega-conotoxin GVIA: A peptide toxin from cone snail venom that selectively inhibits N-type calcium channels.
Margatoxin: A peptide toxin from scorpion venom that blocks voltage-gated potassium channels.
This compound is unique in its high specificity for P-type calcium channels and its ability to block these channels without affecting other types of calcium channels .
Properties
IUPAC Name |
4-amino-5-[[1-[[4-amino-1-[[42,63-bis(4-aminobutyl)-25-(2-amino-2-oxoethyl)-16,81-di(butan-2-yl)-34-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[4-carboxy-1-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-4,92,98-tris(3-carbamimidamidopropyl)-31,75-bis(2-carboxyethyl)-72-(carboxymethyl)-22,45,57-tris(1-hydroxyethyl)-10-(hydroxymethyl)-69-[(4-hydroxyphenyl)methyl]-54-(1H-indol-3-ylmethyl)-78-methyl-13-(2-methylsulfanylethyl)-2,5,5a,8,11,12a,14,17,20,23,26,29,32,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,90,93,96,99-dotriacontaoxo-8a,9a,14a,15a,36,37,86,87-octathia-a,3,6,6a,9,11a,12,15,18,21,24,27,30,33,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,91,94,97-dotriacontazapentacyclo[58.46.4.47,28.239,89.0100,104]hexadecahectan-84-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C215H337N65O70S10/c1-19-101(8)163-203(341)239-88-156(295)273-167(107(14)284)207(345)261-134(79-150(220)289)187(325)268-139-91-353-355-93-141(196(334)263-137(89-281)191(329)250-126(62-72-352-18)183(321)274-163)264-179(317)120(44-32-66-230-213(223)224)247-195(333)143-95-357-359-97-145-199(337)277-168(108(15)285)208(346)260-132(77-112-82-233-116-40-26-25-39-114(112)116)175(313)235-83-151(290)234-84-155(294)272-166(106(13)283)206(344)252-119(42-28-30-64-217)178(316)265-142(94-356-360-98-146(267-181(319)124(249-194(139)332)56-60-160(302)303)200(338)278-169(109(16)286)210(348)280-70-36-48-148(280)201(339)251-121(45-33-67-231-214(225)226)177(315)255-129(74-100(6)7)190(328)275-165(103(10)21-3)205(343)253-125(61-71-351-17)182(320)248-122(54-58-158(298)299)173(311)237-87-154(293)244-128(73-99(4)5)185(323)262-138(90-282)192(330)257-131(75-110-37-23-22-24-38-110)184(322)241-105(12)211(349)350)197(335)270-140(193(331)246-117(43-31-65-229-212(221)222)172(310)236-86-153(292)243-127(46-34-68-232-215(227)228)209(347)279-69-35-47-147(279)202(340)271-143)92-354-358-96-144(269-186(324)133(78-149(219)288)258-188(326)135(80-161(304)305)254-171(309)115(218)53-57-157(296)297)198(336)276-164(102(9)20-2)204(342)240-104(11)170(308)245-123(55-59-159(300)301)180(318)259-136(81-162(306)307)189(327)256-130(76-111-49-51-113(287)52-50-111)174(312)238-85-152(291)242-118(176(314)266-145)41-27-29-63-216/h22-26,37-40,49-52,82,99-109,115,117-148,163-169,233,281-287H,19-21,27-36,41-48,53-81,83-98,216-218H2,1-18H3,(H2,219,288)(H2,220,289)(H,234,290)(H,235,313)(H,236,310)(H,237,311)(H,238,312)(H,239,341)(H,240,342)(H,241,322)(H,242,291)(H,243,292)(H,244,293)(H,245,308)(H,246,331)(H,247,333)(H,248,320)(H,249,332)(H,250,329)(H,251,339)(H,252,344)(H,253,343)(H,254,309)(H,255,315)(H,256,327)(H,257,330)(H,258,326)(H,259,318)(H,260,346)(H,261,345)(H,262,323)(H,263,334)(H,264,317)(H,265,316)(H,266,314)(H,267,319)(H,268,325)(H,269,324)(H,270,335)(H,271,340)(H,272,294)(H,273,295)(H,274,321)(H,275,328)(H,276,336)(H,277,337)(H,278,338)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,305)(H,306,307)(H,349,350)(H4,221,222,229)(H4,223,224,230)(H4,225,226,231)(H4,227,228,232) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXCGHHUBOKUGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC2=O)C(C)O)CC6=CNC7=CC=CC=C76)C(C)O)CCCCN)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(C)C(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CO)CCSC)C(C)CC)C(C)O)CC(=O)N)CCCNC(=N)N)CCCCN)CC1=CC=C(C=C1)O)CC(=O)O)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C215H337N65O70S10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5273 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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